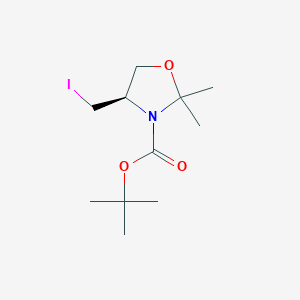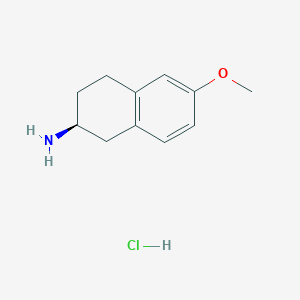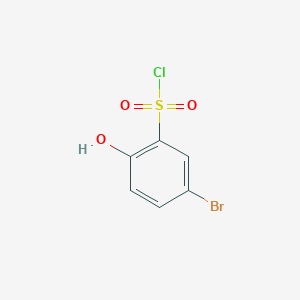
(R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine
概要
説明
®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine is a chiral oxazolidine derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodomethyl substituent, and a dimethyloxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: The starting material, often a chiral amino alcohol, undergoes cyclization with a carbonyl compound to form the oxazolidine ring.
Introduction of the Boc Protecting Group: The oxazolidine intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Iodomethylation: The final step involves the introduction of the iodomethyl group. This can be achieved by treating the Boc-protected oxazolidine with iodomethane (CH3I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for ®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidines with various functional groups.
Deprotection: Formation of the free amine derivative.
科学的研究の応用
®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: Employed in the preparation of chiral ligands and catalysts for asymmetric synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine primarily involves its role as a chiral auxiliary or intermediate in organic synthesis. The iodomethyl group serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. The Boc protecting group provides stability and can be removed under controlled conditions to reveal the free amine, which can further participate in chemical reactions.
類似化合物との比較
Similar Compounds
®-N-Boc-4-(chloromethyl)-2,2-dimethyloxazolidine: Similar structure but with a chloromethyl group instead of an iodomethyl group.
®-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: Similar structure but with a bromomethyl group instead of an iodomethyl group.
®-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine is unique due to the presence of the iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro- and bromo- counterparts. This increased reactivity can be advantageous in certain synthetic applications, allowing for more efficient and selective transformations.
特性
IUPAC Name |
tert-butyl (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBRZVZDZOFAI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CI)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CI)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B3224443.png)

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-chloro-7-(4-morpholinyl)-, ethyl ester](/img/structure/B3224454.png)


